molecular formula C11H20N4O B13621409 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13621409
M. Wt: 224.30 g/mol
InChI Key: XXFDLHIUJXCDBZ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3-methyl-1H-pyrazole with ethylamine and a suitable butanamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)6-8-15-7-5-9(2)14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16)

InChI Key

XXFDLHIUJXCDBZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C=CC(=N1)C)C(=O)N

Origin of Product

United States

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